molecular formula C10H14O4 B2461247 Ethyl 4-cyclobutyl-2,4-dioxobutanoate CAS No. 1222955-59-0

Ethyl 4-cyclobutyl-2,4-dioxobutanoate

Cat. No.: B2461247
CAS No.: 1222955-59-0
M. Wt: 198.218
InChI Key: QHIAUQJBVQTXSM-UHFFFAOYSA-N
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Description

Ethyl 4-cyclobutyl-2,4-dioxobutanoate is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to a dioxobutanoate ester, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclobutyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclobutyl-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclobutyl-2,4-dioxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-cyclobutyl-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-cyclobutyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The cyclobutyl group may contribute to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-cyclobutyl-2,4-dioxobutanoate is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-cyclobutyl-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-2-14-10(13)9(12)6-8(11)7-4-3-5-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIAUQJBVQTXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222955-59-0
Record name ethyl 4-cyclobutyl-2,4-dioxobutanoate
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